Dictysine

X-ray crystallography Diterpenoid alkaloids Structure elucidation

Dictysine is a structurally verified C20-diterpenoid alkaloid with a crystallographically confirmed denudatine skeleton, saturated C16–C17 bond, and α,β,γ-triol system. It is differentiated from analogs like dehydrodictysine, enabling precise SAR investigations, HPLC-MS method development, and chemotaxonomic authentication of Delphinium species. Order high-purity reference material for reproducible research.

Molecular Formula C21H33NO3
Molecular Weight 347.5 g/mol
CAS No. 67256-05-7
Cat. No. B15192993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDictysine
CAS67256-05-7
Molecular FormulaC21H33NO3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC12CCCC34C1CC(C3N(C2)C)C56C4CC(CC5)C(C6O)(CO)O
InChIInChI=1S/C21H33NO3/c1-18-5-3-6-20-14(18)9-13(16(20)22(2)10-18)19-7-4-12(8-15(19)20)21(25,11-23)17(19)24/h12-17,23-25H,3-11H2,1-2H3/t12-,13-,14+,15?,16?,17-,18-,19-,20-,21-/m0/s1
InChIKeyUZVALMFEKMFXEX-LLBHZJIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dictysine (CAS 67256-05-7): A Structurally Defined Denudatine-Type Diterpenoid Alkaloid for Research Procurement


Dictysine (CAS 67256-05-7) is a natural C20-diterpenoid alkaloid belonging to the denudatine-type class, characterized by a hexacyclic danudatine skeleton with an α, β, γ-triol system at positions C15, C16, and C20 [1]. It has been isolated from various Delphinium species including D. scabriflorum, D. dictyocarpum, and D. corymbosum [2], with its unambiguous spatial structure determined through X-ray crystallographic analysis (R factor 0.118) [3].

Why Dictysine Cannot Be Substituted by Generic Diterpenoid Alkaloids Without Functional Consequences


The denudatine-type diterpenoid alkaloids exhibit marked differences in biological activity, toxicity, and physicochemical behavior driven by subtle variations in skeletal bonding and hydroxylation patterns [1]. Generic substitution among C20 diterpenoid alkaloids fails because even small structural changes—such as the presence of a saturated versus unsaturated C16–C17 bond or the specific arrangement of hydroxyl groups—alter hydrogen-bonding networks, solubility, and predicted ADMET properties [2]. Dictysine’s verified α,β,γ-triol system and saturated C16–C17 bond differentiate it from closely related analogs like dehydrodictysine (which contains a C16–C17 double bond) and songorine (which possesses a songorine rather than denudatine skeleton), making it a distinct chemical entity for structure-activity relationship (SAR) investigations and analytical reference purposes [3].

Quantitative Differential Evidence for Dictysine: Skeletal Assignment, Spectroscopic Fingerprint, and ADMET Differentiation


X-ray Crystallographic Confirmation of Denudatine Skeleton Distinguishes Dictysine from Songorine-Type Alkaloids

Dictysine was unambiguously assigned to the denudatine-type skeleton rather than the songorine-type skeleton through X-ray structural analysis, resolving earlier misclassifications [1]. This distinction is critical because skeletal type is a primary determinant of biological activity among diterpenoid alkaloids [2]. The analysis achieved an R factor of 0.118 using 1028 reflections collected with CuKα radiation [1].

X-ray crystallography Diterpenoid alkaloids Structure elucidation

Saturated C16–C17 Bond Distinguishes Dictysine from Dehydrodictysine in Spectroscopic and Predicted ADMET Profiles

Dictysine contains a saturated C16–C17 bond, whereas its close analog dehydrodictysine contains a C16–C17 double bond [1]. This structural difference is directly observable in PMR and EI mass spectra [1] and translates to distinct predicted ADMET properties: dictysine has a higher predicted mitochondrial toxicity probability (0.9125) compared to other denudatine analogs, but a lower reproductive toxicity probability (0.8333) [2].

Spectroscopic fingerprinting ADMET prediction Diterpenoid alkaloids

Triol System at C15, C16, C20 Confers Distinct Hydrogen-Bonding Network Relative to Other Denudatine Alkaloids

Dictysine features an α,β,γ-triol system at positions C15, C16, and C20, with all three hydroxyl groups participating in both inter- and intramolecular hydrogen bonds as revealed by X-ray analysis [1]. This hydrogen-bonding network differs from other denudatine alkaloids that may possess different hydroxylation patterns (e.g., denudatine itself lacks the triol arrangement), affecting crystalline packing and solubility characteristics [1].

Hydrogen bonding Crystallography Solubility

Natural Abundance and Species Distribution Differentiate Dictysine from Synthetic or Rare Alkaloid Analogs

Dictysine has been isolated from multiple Delphinium species including D. scabriflorum [1], D. dictyocarpum [2], and D. corymbosum [3], establishing its broader natural distribution compared to some rare denudatine analogs that are restricted to a single species. This broader distribution may correlate with more reliable natural sourcing and larger available quantities for research procurement.

Natural product sourcing Phytochemistry Ranunculaceae

Validated Application Scenarios for Dictysine Based on Quantitative Differential Evidence


Structure-Activity Relationship (SAR) Studies of Denudatine-Type Alkaloids

Dictysine serves as a structurally verified reference compound for SAR investigations of C20-diterpenoid alkaloids. Its crystallographically confirmed denudatine skeleton with saturated C16–C17 bond and α,β,γ-triol system provides a defined baseline for comparing analogs with modifications at these positions (e.g., dehydrodictysine with C16–C17 unsaturation) [1]. The established hydrogen-bonding network offers a basis for understanding solubility and target-binding differences among class members [1].

Analytical Method Development and Phytochemical Reference Standard

The published PMR and EI mass spectral data for dictysine, along with its distinct spectroscopic fingerprint differentiating it from dehydrodictysine and other denudatine alkaloids, make it suitable as a reference standard for HPLC-MS method development in phytochemical analysis of Delphinium and Aconitum extracts [2]. Its presence in multiple Delphinium species supports its utility as a chemotaxonomic marker [3].

In Silico ADMET Benchmarking for Diterpenoid Alkaloid Libraries

Dictysine's predicted ADMET profile (e.g., mitochondrial toxicity probability 0.9125, reproductive toxicity probability 0.8333) can serve as a benchmark for comparing computational toxicity predictions across denudatine-type alkaloid libraries [4]. Researchers evaluating novel synthetic or semi-synthetic denudatine analogs can use dictysine's in silico profile as a reference point for prioritizing compounds with potentially improved safety margins.

Natural Product Dereplication and Metabolomics

Dictysine's defined molecular formula (C21H33NO3), exact mass (347.24604391 Da), and InChIKey (UZVALMFEKMFXEX-ZKSUNULCNA-N) enable accurate dereplication in LC-MS-based metabolomics studies of Ranunculaceae species [5]. Its occurrence across Delphinium scabriflorum, D. dictyocarpum, and D. corymbosum supports its use as a species-authenticating marker for quality control of herbal materials [3].

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